molecular formula C9H6BrFN2O B12341960 4-Bromo-7-fluoro-6-methoxycinnoline CAS No. 949159-94-8

4-Bromo-7-fluoro-6-methoxycinnoline

Cat. No.: B12341960
CAS No.: 949159-94-8
M. Wt: 257.06 g/mol
InChI Key: ATZAVULVPOCYJQ-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-6-methoxycinnoline is a halogenated cinnoline derivative featuring bromo, fluoro, and methoxy substituents. Cinnoline, a bicyclic aromatic compound with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal and materials chemistry. The bromo and fluoro groups at positions 4 and 7 enhance electrophilic reactivity and metabolic stability, while the methoxy group at position 6 contributes to electronic modulation and solubility. This compound is of interest in drug discovery, particularly for targeting kinases or other enzymes where halogen bonding plays a critical role .

Properties

CAS No.

949159-94-8

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

4-bromo-7-fluoro-6-methoxycinnoline

InChI

InChI=1S/C9H6BrFN2O/c1-14-9-2-5-6(10)4-12-13-8(5)3-7(9)11/h2-4H,1H3

InChI Key

ATZAVULVPOCYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline typically involves the bromination and fluorination of cinnoline derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-6-methoxycinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
  • Oxidation can produce aldehydes or carboxylic acids.
  • Reduction can yield alcohols.

Scientific Research Applications

4-Bromo-7-fluoro-6-methoxycinnoline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not well-documented. like other cinnoline derivatives, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-7-fluoro-6-methoxycinnoline can be contextualized against related cinnoline and quinoline derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Bromo-7-fluoro-6-methoxycinnoline Cinnoline 4-Br, 7-F, 6-OCH₃ C₉H₅BrF₂N₂O ~289.0* High electrophilicity, drug design
7-Bromo-4-chloro-6-fluorocinnoline Cinnoline 7-Br, 4-Cl, 6-F C₈H₃BrClF₂N₂ 261.48 Stronger EWG effects, intermediates
7-Bromo-6-methoxyquinoline Quinoline 7-Br, 6-OCH₃ C₁₀H₈BrNO 238.08 Lipophilic, kinase inhibitors
4-Bromo-6-methoxyquinoline Quinoline 4-Br, 6-OCH₃ C₁₀H₈BrNO 238.08 Electron-donating effects, solubility

*Estimated based on analogous structures.

Key Findings

Substituent Effects: Halogen Position: In 7-Bromo-4-chloro-6-fluorocinnoline (), the chloro group at position 4 introduces stronger electron-withdrawing effects compared to the methoxy group in the target compound. This difference may reduce nucleophilic substitution reactivity but enhance stability in acidic conditions . Fluorine vs. Methoxy: The fluoro group in the target compound improves metabolic stability and bioavailability relative to non-fluorinated analogs like 4-Bromo-6-methoxyquinoline .

Core Structure Differences: Cinnoline derivatives (e.g., the target compound and 7-Bromo-4-chloro-6-fluorocinnoline) exhibit greater π-electron deficiency than quinoline analogs due to the adjacent nitrogen atoms. This property enhances their utility in electron-deficient environments, such as charge-transfer complexes . Quinoline derivatives (e.g., 7-Bromo-6-methoxyquinoline) are more lipophilic, favoring blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Utility: The methoxy group in the target compound facilitates regioselective functionalization, whereas chloro-substituted cinnolines (e.g., ) are more reactive in cross-coupling reactions due to the superior leaving-group ability of Cl⁻ .

Research Implications

  • Materials Science: Cinnoline derivatives with methoxy groups may serve as precursors for luminescent materials, owing to their tunable electronic profiles.

Biological Activity

4-Bromo-7-fluoro-6-methoxycinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-7-fluoro-6-methoxycinnoline has a molecular formula of C10H7BrFNO2 and a molecular weight of approximately 232.07 g/mol. The compound features a cinnoline ring, which is a bicyclic structure composed of two fused aromatic rings, along with three significant substituents: a bromine atom at the fourth position, a fluorine atom at the seventh position, and a methoxy group at the sixth position. These substituents contribute to its unique chemical properties and potential biological activities.

While the exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not thoroughly documented, it is hypothesized that, like other cinnoline derivatives, it may interact with biological macromolecules such as proteins and nucleic acids. Interaction studies are essential to understand its biological mechanisms and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-7-fluoro-6-methoxycinnoline exhibit antimicrobial activity. For instance, derivatives in the quinolone family have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. This suggests that 4-Bromo-7-fluoro-6-methoxycinnoline may also possess similar antibacterial properties .

Antitumor Activity

Studies have evaluated the antitumor properties of related compounds against various cancer cell lines. For example, quinolone derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells. Investigations using MTT assays revealed that certain derivatives induced cell cycle arrest and apoptosis in cancer cell lines such as MCF–7 (breast cancer), K–562 (bone marrow cancer), and HeLa (cervical cancer) . The following table summarizes the growth inhibition (GI50) values of selected compounds against these cell lines:

Compound CodeMCF–7 (GI50 ± SEM)K–562 (GI50 ± SEM)HeLa (GI50 ± SEM)
4i>100 μM17.1 ± 2.66 μM1.43 ± 0.26 μM
4l7.25 ± 0.86 μM10.9 ± 1.04 μM7.19 ± 0.78 μM
4p0.49 ± 0.02 μM13.6 ± 1.78 μM>100 μM
Carboplatin3.91 ± 0.32 μM4.11 ± 0.78 μM5.13 ± 0.45 μM

The data indicates that certain derivatives exhibit significant activity against cancer cells, highlighting their potential as therapeutic agents .

Study on Antimicrobial Activity

A study investigating various quinolone derivatives found that compounds with structural similarities to 4-Bromo-7-fluoro-6-methoxycinnoline effectively inhibited bacterial growth by targeting DNA replication processes. Further research into its interactions with nucleophiles during substitution reactions could enhance its biological activity.

Research on Antitumor Effects

In another significant study, researchers tested multiple quinolone derivatives against different cancer cell lines using flow cytometry and fluorescence microscopy techniques . The results showed selective cytotoxicity towards cancerous cells with minimal toxicity to normal cells, reinforcing the potential of such compounds in cancer therapy.

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